n'-Benzylidene-4-chlorobenzohydrazide
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Overview
Description
n’-Benzylidene-4-chlorobenzohydrazide is an organic compound with the molecular formula C14H11ClN2O and a molecular weight of 258.71 g/mol It is a derivative of benzohydrazide, characterized by the presence of a benzylidene group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: n’-Benzylidene-4-chlorobenzohydrazide can be synthesized through the condensation reaction between 4-chlorobenzohydrazide and benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction can be represented as follows:
4-chlorobenzohydrazide+benzaldehyde→n’-Benzylidene-4-chlorobenzohydrazide+water
Industrial Production Methods: Industrial production methods for n’-Benzylidene-4-chlorobenzohydrazide involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: n’-Benzylidene-4-chlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the compound into benzyl derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Benzoyl derivatives.
Reduction: Benzyl derivatives.
Substitution: Substituted benzohydrazides.
Scientific Research Applications
n’-Benzylidene-4-chlorobenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n’-Benzylidene-4-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
- n’-Benzylidene-4-methylbenzohydrazide
- n’-Benzylidene-4-methoxybenzohydrazide
- n’-Benzylidene-4-allyloxybenzohydrazide
Comparison: n’-Benzylidene-4-chlorobenzohydrazide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, the chlorine substituent can enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
CAS No. |
31061-81-1 |
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Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-chlorobenzamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+ |
InChI Key |
UDQISSHIEPUOLJ-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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